molecular formula C9H10N2 B008484 1-methyl-1H-indol-5-amine CAS No. 102308-97-4

1-methyl-1H-indol-5-amine

Cat. No. B008484
M. Wt: 146.19 g/mol
InChI Key: PGTSGPCXPIFQEL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1-methyl-1H-indol-5-amine and related compounds often involves multistep chemical reactions, including Diels-Alder cycloadditions, acid-catalyzed cyclizations, and Mannich reactions. For example, Kukuljan et al. (2016) reported the synthesis of related compounds through a process that includes Diels-Alder cycloaddition followed by an acid-catalyzed cyclization and Mannich reaction, showcasing the complexity and versatility of synthetic routes applicable to the indole family (Kukuljan, Kranjc, & Perdih, 2016).

Molecular Structure Analysis

Indole derivatives, including 1-methyl-1H-indol-5-amine, exhibit unique molecular structures that are characterized using various spectroscopic techniques. For instance, the structure of synthesized compounds can be confirmed through IR, 1H NMR, mass spectroscopy, elemental analysis, and melting point determination. Single-crystal X-Ray diffraction analysis provides insights into the molecular arrangement, highlighting interactions such as hydrogen bonding, weak C-H···O, C-H···π, and π···π interactions that contribute to the stability of the molecular structure (Kukuljan, Kranjc, & Perdih, 2016).

Chemical Reactions and Properties

The reactivity of 1-methyl-1H-indol-5-amine allows for its involvement in a variety of chemical reactions, leading to a broad range of derivatives with potential pharmacological properties. Such reactivity is exemplified in the synthesis of disubstituted 1-(indolin-5-yl)methanamines from related compounds, indicating the versatility of 1-methyl-1H-indol-5-amine in chemical synthesis (Ogurtsov & Rakitin, 2021).

Physical Properties Analysis

The physical properties of 1-methyl-1H-indol-5-amine derivatives, such as melting points, are crucial for determining their purity and stability. These properties are assessed through melting point determination and elemental analysis, providing essential data for the characterization of these compounds.

Chemical Properties Analysis

The chemical properties of 1-methyl-1H-indol-5-amine and its derivatives, including their antimicrobial and antioxidant activities, are of significant interest. For example, Saundane et al. (2013) synthesized a series of derivatives and evaluated their antimicrobial and antioxidant activities, demonstrating the potential of these compounds in pharmaceutical applications (Saundane, Verma, & Katkar, 2013).

Scientific Research Applications

  • Production of Rearranged Amides and Indole Compounds : Sanchez and Parcell (1990) reported its use in producing rearranged amides, which are instrumental in synthesizing various indole compounds (Sanchez & Parcell, 1990).

  • Synthesis of N-alkylated and N-arylated Derivatives : Melkonyan, Karchava, and Yurovskaya (2008) found it useful for synthesizing various N-alkylated and N-arylated derivatives of methyl-1H-indole-3-carboxylate under mild conditions (Melkonyan, Karchava, & Yurovskaya, 2008).

  • Peptide/Peptoid Conformation Studies : Horwell et al. (1994) used 1-methyl-1H-indol-5-amine in studies for elucidating peptide/peptoid conformations (Horwell, Nichols, Ratcliffe, & Roberts, 1994).

  • Antibacterial, Antifungal, and Antioxidant Activities : Saundane, Verma, and Katkar (2013) explored its derivatives, particularly 5-(2-methyl-1H-indol-3-yl)-1,3,4-oxadiazol-2-amine, for their antibacterial, antifungal, radical scavenging, and ferric ions (Fe3+) activities (Saundane, Verma, & Katkar, 2013).

  • Intermediate for Pharmacologically Active Compounds : Ogurtsov and Rakitin (2021) identified it as a convenient intermediate for various disubstituted 1-(indolin-5-yl)methanamines, which may possess significant pharmacological properties (Ogurtsov & Rakitin, 2021).

  • Potential in Organic Synthesis : Kukuljan, Kranjc, and Perdih (2016) investigated structurally related compounds, like 1-(5-methyl-1H-indol-6-yl)ethan-1-one, for their potential applications in organic synthesis (Kukuljan, Kranjc, & Perdih, 2016).

  • Enantioselective Synthesis for Dual Serotonin/Norepinephrine Reuptake Inhibitor : Lifchits and Charette (2008) applied its enantioselective synthesis in creating a dual serotonin/norepinephrine reuptake inhibitor (Lifchits & Charette, 2008).

  • Antineoplastic Agents : Nguyen et al. (1990) identified it as a new class of antineoplastic agents, exhibiting antitumor activity in various experimental tumor models (Nguyen, Lhoste, Lavelle, Bissery, & Bisagni, 1990).

  • 5-HT6 Receptor Ligands : Bernotas et al. (2004) found 1-(2-aminoethyl)-3-(arylsulfonyl)-1H-indoles, closely related to 1-methyl-1H-indol-5-amine, to be novel 5-HT6 receptor ligands with high affinity (Bernotas et al., 2004).

  • Metabolic Pathway Studies in Rat Brain : Ashcroft, Eccleston, and Crawford (1965) utilized it in understanding the metabolic pathway of 5-hydroxyindole in rat brain using tryptophan loading techniques (Ashcroft, Eccleston, & Crawford, 1965).

  • Dual Inhibitor for Cholinesterase and Monoamine Oxidase : Bautista-Aguilera et al. (2014) highlighted its relevance as a cholinesterase and monoamine oxidase dual inhibitor (Bautista-Aguilera et al., 2014).

  • Analytical Method Development : Agudelo Mesa, Padró, and Reta (2013) used it in developing analytical methods, particularly in studying heterocyclic aromatic amines in cooked beefburgers (Agudelo Mesa, Padró, & Reta, 2013).

properties

IUPAC Name

1-methylindol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2/c1-11-5-4-7-6-8(10)2-3-9(7)11/h2-6H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGTSGPCXPIFQEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C1C=CC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60377760
Record name 5-Amino-1-N-methylindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60377760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-methyl-1H-indol-5-amine

CAS RN

102308-97-4
Record name 1-Methyl-1H-indol-5-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=102308-97-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Amino-1-N-methylindole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-methyl-1H-indol-5-amine
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Synthesis routes and methods I

Procedure details

To 1-methyl-5-nitro-1H-indole (0.5 g, 2.84 mmol) in ethyl acetate (10 ml), tin (II) chloride hydrate (2.5 g, 11.4 mmol, 4 eq) was added and the reaction mixture stirred overnight at room temperature. The reaction mixture was basified with aqueous sodium hydroxide solution (pH 8) and the compound extracted using ethyl acetate. The crude compound obtained was purified by column chromatography over silica gel using ethyl acetate/hexane (1:1) as eluent to give 1-methyl-1H-indol-5-ylamine (120 mg, 27%).
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

A mixture of the nitroindole (D1) (5 g; 28.4 mmol) and 5% palladium on charcoal in ethanol (300 ml) was hydrogenated at 60 p.s.i. (4.14×105Pa) at room temperature for 3 h. Removal of the catalyst by filtration followed by evaporation of the solvent gave the title compound (3.39 g, 95%).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
21
Citations
MVR Reddy, B Akula, S Jatiani… - Bioorganic & medicinal …, 2016 - Elsevier
… Starting from 6j and 1-methyl-1H-indol-5-amine, 6a% of 7ag was obtained as per the method described for the synthesis of 7; mp 290–292 C; 1 H NMR (600 MHz; DMSO-d 6 ): δ 3.44 (s, …
Number of citations: 28 www.sciencedirect.com
A Elkamhawy, S Paik, HJ Kim, JH Park… - Journal of Enzyme …, 2020 - Taylor & Francis
Herein, two new series of N-substituted indole-based analogues were rationally designed, synthesized via microwave heating technology, and evaluated as noteworthy MAO-B …
Number of citations: 16 www.tandfonline.com
C Zhang, W Qi, Y Li, M Tang, T Yang… - Journal of Medicinal …, 2021 - ACS Publications
TYK2 mediates signaling of IL-23, IL-12, and Type I IFN-driven responses that are critical in immune-mediated diseases. Herein, we report the design, synthesis, and structure–activity …
Number of citations: 13 pubs.acs.org
H Wu, LS Wang, P Li, J Yu, S Cheng, G Yu… - European Journal of …, 2023 - Elsevier
… The coupling reaction of intermediate 4 with 4-methoxy aniline or 1-methyl-1H-indol-5-amine was carried out in the presence of potassium carbonate to give intermediates 5a and 5b …
Number of citations: 2 www.sciencedirect.com
I Ledneczki, A Horvath, P Tapolcsanyi, J Eles… - European Journal of …, 2021 - Elsevier
… Indolamine building blocks 22e (6-fluoro-1-methyl-1H-indol-5-amine) and 27e (3-fluoro-1-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine) were synthesized according to newly invented …
Number of citations: 3 www.sciencedirect.com
VD Nimbarte, J Wirmer‐Bartoschek, SL Gande… - …, 2021 - Wiley Online Library
… Our investigations started from the parent compound 1-methyl-1H-indol-5-amine (3 in Scheme 1) 34 and an initial library comprised of 129 structurally and chemically diverse …
M Qin, Y Tian, X Sun, S Yu, J **a, P Gong… - European Journal of …, 2017 - Elsevier
A novel series of methyl indolinone-6-carboxylates bearing an indole moiety were identified as potent angiokinase inhibitors. The most active compound, A8, potently targeted the …
Number of citations: 2 www.sciencedirect.com
I Khelifi, T Naret, A Hamze, J Bignon… - European journal of …, 2019 - Elsevier
… In a dry sealed tube and under argon gas was added 2,4-dichloroquinazoline (139 mg, 0.70 mmol, 1 equiv.), 1-methyl-1H-indol-5-amine (83 mg, 0.84 mmol, 1.2 equiv.) and tBuOK (102 …
Number of citations: 21 www.sciencedirect.com
L **g, W Wei, B Meng, F Chantegreil, F Nachon… - Bioorganic …, 2023 - Elsevier
… The tryptamine (17), 3-amino-9-ethylcarbazole (16), 1-methyl-1H-indol-5-amine (23 g), 1H-indol-5-amine (23 h) and 1-naphthylamine (23 l) were selected as starting materials and …
Number of citations: 4 www.sciencedirect.com
AA Martinez, BA Espinosa, RN Adamek… - European journal of …, 2018 - Elsevier
The West Nile virus (WNV) has spread throughout the world causing neuroinvasive diseases with no treatments available. The viral NS2B-NS3 protease is essential for WNV survival …
Number of citations: 19 www.sciencedirect.com

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